![molecular formula C20H23N7O B5501155 N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)

N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including the use of microwave-assisted synthesis for the construction of complex heterocyclic systems. For instance, bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) have been efficiently synthesized using bis(benzofuran-enaminone) hybrids as key intermediates, showcasing the intricate methodologies involved in constructing compounds with similar structural motifs (Ahmed E. M. Mekky et al., 2021).

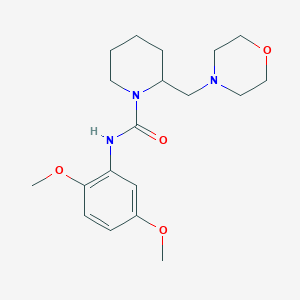

Molecular Structure Analysis

The molecular structure of compounds related to N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the complex architecture of such molecules, highlighting the importance of conformational analysis and the identification of molecular interactions that dictate binding affinities and reactivity (Ihab Shawish et al., 2021).

Chemical Reactions and Properties

The reactivity of compounds bearing the piperazine moiety, similar to the core structure of the compound of interest, is notable for its versatility in chemical transformations. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves a series of reactions that showcase the compound's ability to participate in various chemical processes, leading to the formation of compounds with potential biological activities (Xiaohong Wang et al., 2018).

Aplicaciones Científicas De Investigación

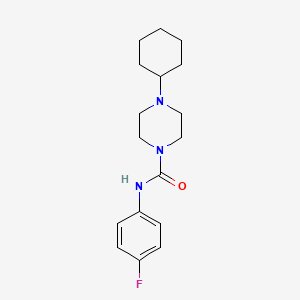

Molecular Interactions and Pharmacological Probes

Molecular Interaction Studies : A study highlighted the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), insights into the steric binding interactions and pharmacophore models were developed, suggesting potential applications in receptor-ligand interaction studies (Shim et al., 2002).

Structure-Activity Relationships : Research on pyrazole derivatives as cannabinoid receptor antagonists contributes to understanding structure-activity relationships, aiding in the search for selective and potent ligands. This knowledge is crucial for developing pharmacological probes to study cannabinoid receptors (Lan et al., 1999).

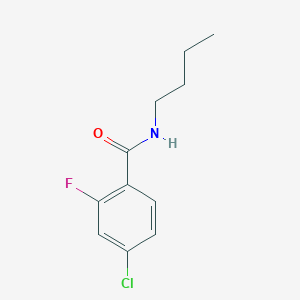

Chemical Synthesis and Drug Development

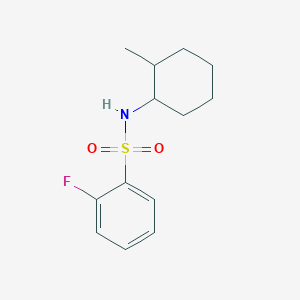

Synthesis of Heterocyclic Derivatives : A study explored the synthesis of novel 6-(heteroatom-substituted)-(thio)pyrimidine derivatives, demonstrating a method to obtain a variety of pyrazole, pyrimidine, and pyridine derivatives. This approach has implications for the development of new compounds with potential biological activities (Ho & Suen, 2013).

Antitubercular Agents : Research focused on synthesizing and evaluating substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. This work contributes to the ongoing search for effective treatments against Mycobacterium tuberculosis, showcasing the potential application of such compounds in drug development (Srinivasarao et al., 2020).

Antimicrobial and Anticonvulsant Activities : The synthesis and evaluation of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which showed promising analgesic, anti-inflammatory, and antimicrobial activities, illustrate the compound's relevance in designing new therapeutic agents (Aytemi̇r et al., 2004).

Propiedades

IUPAC Name |

N-(3-methylphenyl)-4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O/c1-15-4-3-5-17(14-15)21-20(28)26-12-10-25(11-13-26)18-6-7-19(23-22-18)27-9-8-16(2)24-27/h3-9,14H,10-13H2,1-2H3,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXNNGCQPITCAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(m-tolyl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)